molecular formula C10H17Cl2N3 B13529744 1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride

1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride

Cat. No.: B13529744
M. Wt: 250.17 g/mol
InChI Key: KXNGRDWLGOWPDY-UHFFFAOYSA-N
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Description

1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride is a heterocyclic compound that features both azetidine and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride is unique due to its combined azetidine and benzodiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and development in multiple fields .

Biological Activity

1-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoledihydrochloride is a unique organic compound characterized by its bicyclic structure, which includes an azetidine ring and a benzodiazole moiety. This structural configuration suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological systems.

Chemical Structure and Properties

The compound's molecular formula is C10H15N32ClC_{10}H_{15}N_3\cdot 2Cl, with a molecular weight of approximately 250.17 g/mol. The presence of the azetidine ring contributes to its reactivity and interaction with biological targets.

Biological Activity

The biological activity of this compound can be explored through various mechanisms:

  • Receptor Binding : Interaction studies have indicated that this compound may exhibit binding affinity to specific receptors or enzymes. Techniques like surface plasmon resonance and isothermal titration calorimetry are employed to evaluate these interactions.
  • CNS Activity : Structural analogs have shown significant central nervous system (CNS) activity. This suggests that the compound may influence neurotransmitter systems or neuronal signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
AzetidinoneContains an azetidine ringExhibits different reactivity patterns
1-Benzhydrylazetidin-3-olBenzyl group attached to azetidineDemonstrates significant CNS activity
2-AzetidinemethanolHydroxymethyl groupMay show different solubility and stability
4-AcetylazetidineAcetylated version of azetidinePotentially alters pharmacokinetic properties

This table illustrates how the combination of the azetidine and benzodiazole structures in this compound may enhance its biological activity compared to other compounds.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Neuropharmacological Studies : Research involving azetidine derivatives has demonstrated their potential as anxiolytic agents. The benzodiazole component may contribute to GABAergic modulation, enhancing the anxiolytic effect observed in animal models.
  • Antimicrobial Activity : Some benzodiazole derivatives have been noted for their antimicrobial properties. Preliminary tests on similar compounds suggest that this compound could exhibit similar effects against various microbial strains.

Properties

Molecular Formula

C10H17Cl2N3

Molecular Weight

250.17 g/mol

IUPAC Name

1-(azetidin-3-yl)-4,5,6,7-tetrahydrobenzimidazole;dihydrochloride

InChI

InChI=1S/C10H15N3.2ClH/c1-2-4-10-9(3-1)12-7-13(10)8-5-11-6-8;;/h7-8,11H,1-6H2;2*1H

InChI Key

KXNGRDWLGOWPDY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=CN2C3CNC3.Cl.Cl

Origin of Product

United States

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